BenchChemオンラインストアへようこそ!

AK-IN-1

Adenosine kinase inhibition Enzyme kinetics Dose-response studies

AK-IN-1 (compound 4072-2732) is a structurally differentiated furano[2,3-d]pyrimidine non-nucleoside adenosine kinase inhibitor. It exhibits a unique kinetic mechanism: competitive with adenosine, non-competitive with ATP. With an IC50 of ~1.98 µM and defined inhibition at 2-10 µM, it enables fine-grained dose-response titration. Documented cellular permeability supports target engagement in ischemia, inflammation, and seizure models. This moderate-potency tool compound offers a distinct chemotype for SAR studies, not substitutable by sub-nanomolar inhibitors like ABT-702.

Molecular Formula C22H21N3O4
Molecular Weight 391.4 g/mol
Cat. No. B4835354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAK-IN-1
Molecular FormulaC22H21N3O4
Molecular Weight391.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(OC3=NC=NC(=C23)NCCO)C4=CC=C(C=C4)OC
InChIInChI=1S/C22H21N3O4/c1-27-16-7-3-14(4-8-16)18-19-21(23-11-12-26)24-13-25-22(19)29-20(18)15-5-9-17(28-2)10-6-15/h3-10,13,26H,11-12H2,1-2H3,(H,23,24,25)
InChIKeyARBUGBBNEFAECO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AK-IN-1: A Non-Nucleoside Adenosine Kinase Inhibitor Research Tool for Ischemia, Inflammation, and Seizure Studies


AK-IN-1 (compound 4072-2732, CAS: 378775-98-5) is a non-nucleoside small-molecule inhibitor of adenosine kinase (AK) [1]. The compound was identified through a screen of 1,040 putative kinase inhibitors against purified human recombinant AK and is one of eight novel non-nucleoside AK inhibitors characterized in the study [1]. AK-IN-1 exhibits a furano[2,3-d]pyrimidine scaffold distinct from both nucleoside-based and other non-nucleoside AK inhibitors [1]. The compound demonstrates concentration-dependent inhibition of AK in the low micromolar range, with an IC50 of approximately 1.98 µM against purified human recombinant AK [1]. AK-IN-1 is commercially available from multiple reputable vendors with typical purity of 99.21%, and has been cited as a research tool with potential applicability in ischemia, inflammation, and seizure disease models .

AK-IN-1 Procurement Considerations: Why Alternative Adenosine Kinase Inhibitors Are Not Interchangeable


Adenosine kinase (AK) inhibitors represent a diverse chemical space with profound differences in potency, mechanism of inhibition, selectivity profiles, and in vivo pharmacokinetic properties that preclude generic substitution. Within the AK inhibitor landscape, compounds fall into distinct categories: nucleoside-based inhibitors (e.g., GP3269, IC50 = 11 nM; 5-iodotubercidin, IC50 = 26 nM) that structurally mimic adenosine, and non-nucleoside inhibitors (e.g., ABT-702, IC50 = 1.7 nM; AK-IN-1, IC50 ≈ 1.98 µM) that bind via alternative modalities [1][2][3][4]. These structural differences translate into divergent inhibition kinetics, with AK-IN-1 demonstrating competitive inhibition with respect to adenosine but non-competitive with respect to ATP—a kinetic signature that is not universal across the class [1]. Furthermore, the >1,000-fold potency gap between AK-IN-1 and sub-nanomolar inhibitors like ABT-702 means that substitution without careful consideration of experimental context would yield fundamentally different pharmacological outcomes [4]. The chemical scaffold also governs cellular permeability, off-target liability, and formulation requirements. Researchers requiring a moderate-potency non-nucleoside tool compound with the specific furano[2,3-d]pyrimidine chemotype and defined kinetic mechanism must verify that alternative AK inhibitors cannot serve as direct substitutes for AK-IN-1 in their experimental systems.

AK-IN-1 Product-Specific Quantitative Differentiation Evidence


AK-IN-1 Moderate Micromolar Potency Distinguishes It from Sub-Nanomolar AK Inhibitors for Titration Studies

AK-IN-1 inhibits purified human recombinant adenosine kinase with an IC50 of approximately 1.98 µM [1]. This represents a potency approximately 180-fold lower than the non-nucleoside inhibitor ABT-702 (IC50 = 1.7 nM) and approximately 18-fold lower than the nucleoside inhibitor 5-iodotubercidin (IC50 = 26 nM) [2]. The moderate micromolar potency of AK-IN-1, combined with its concentration-dependent inhibition profile (86%, 87%, and 89% AK inhibition at 2, 4, and 10 µM, respectively) [1], makes it particularly suitable for titration studies requiring a broad dynamic range before saturation, whereas sub-nanomolar inhibitors may achieve near-complete inhibition at concentrations that preclude fine-grained dose-response resolution.

Adenosine kinase inhibition Enzyme kinetics Dose-response studies

AK-IN-1 Competitive with Adenosine but Non-Competitive with ATP: A Distinct Kinetic Signature

Kinetic studies demonstrate that AK-IN-1 inhibits adenosine kinase through a mechanism that is competitive with respect to adenosine (Ado) but non-competitive with respect to ATP [1]. This kinetic signature is not universal across AK inhibitors; it reflects the compound's specific binding modality at the adenosine-binding site rather than the ATP-binding pocket. This property contrasts with other AK inhibitors that may exhibit different competitive profiles depending on their chemical scaffold [1]. The defined kinetic mechanism provides researchers with a tool to dissect adenosine-dependent versus ATP-dependent regulatory pathways in AK-mediated cellular processes.

Enzyme kinetics Mechanism of inhibition Ligand competition

AK-IN-1 Demonstrates Cellular Penetrability in Cultured Mammalian Cells

AK-IN-1 inhibits uptake of adenosine and its metabolism in cultured mammalian cells at concentrations comparable to those required for enzyme inhibition, indicating efficient cellular penetrability [1]. This property is shared among the four non-nucleoside AK inhibitors characterized in the same study (compounds 2759-0749, 3998-0118, 4072-2732, and 8008-6198) [1]. The demonstration of cellular activity at relevant concentrations distinguishes AK-IN-1 from AK inhibitors that may show potent enzyme inhibition in biochemical assays but fail to penetrate cell membranes or require higher concentrations for cellular effects due to permeability barriers.

Cell permeability Cellular uptake Adenosine metabolism

AK-IN-1 Non-Nucleoside Scaffold Differs from All Previously Known AK Inhibitors

AK-IN-1 possesses a furano[2,3-d]pyrimidine core structure (IUPAC: 2-((5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-yl)amino)ethan-1-ol) that differs significantly from all previously known adenosine kinase inhibitors at the time of its discovery [1]. This chemotype contrasts with nucleoside-based AK inhibitors such as GP3269 (pyrrolopyrimidine nucleoside scaffold) [2] and 5-iodotubercidin (7-deazaadenosine analog) [3], as well as other non-nucleoside inhibitors like ABT-702 (pyrido[2,3-d]pyrimidine scaffold) . The distinct chemical scaffold of AK-IN-1 provides researchers with a structurally differentiated tool compound for investigating AK pharmacology and for use as a starting point for medicinal chemistry optimization independent of other AK inhibitor chemotypes.

Chemical scaffold Non-nucleoside inhibitor Structure-activity relationship

AK-IN-1 Demonstrates Concentration-Dependent AK Inhibition Across a Defined Micromolar Range

AK-IN-1 exhibits a clear concentration-dependent inhibition profile against adenosine kinase: 86% inhibition at 2 µM, 87% inhibition at 4 µM, and 89% inhibition at 10 µM [1]. This incremental inhibition pattern enables researchers to select appropriate concentrations for partial versus near-complete AK inhibition in experimental systems. The plateauing effect observed between 2 µM and 10 µM (only a 3% increase in inhibition despite a 5-fold increase in concentration) suggests that AK-IN-1 approaches maximal inhibition within this range, providing a defined experimental window for functional studies. This contrasts with ultra-potent inhibitors like ABT-702 (IC50 = 1.7 nM) where achieving partial inhibition requires sub-nanomolar dosing precision .

Dose-response Concentration dependence Enzyme inhibition

AK-IN-1 Optimal Research Application Scenarios Based on Quantitative Evidence


Adenosine Kinase Inhibitor Dose-Response Titration Studies Requiring Micromolar Dynamic Range

Researchers performing AK inhibition experiments that require a wide concentration window for dose-response curve generation should select AK-IN-1 over sub-nanomolar alternatives such as ABT-702 or GP3269. With an IC50 of approximately 1.98 µM and defined inhibition percentages at 2, 4, and 10 µM (86%, 87%, and 89% respectively), AK-IN-1 enables fine-grained titration across the micromolar range without the need for extreme dilution precision [1]. This is particularly advantageous for experiments involving multiple concentration points, high-throughput screening where ultra-low concentrations present liquid handling challenges, or systems where the desired experimental outcome is partial rather than complete AK inhibition.

Mechanistic Studies of Adenosine-Competitive but ATP-Non-Competitive AK Inhibition

AK-IN-1's characterized kinetic mechanism—competitive with adenosine (Ado) but non-competitive with ATP—makes it a suitable tool for dissecting AK regulatory pathways that are adenosine-dependent versus ATP-dependent [1]. Researchers investigating how adenosine binding site occupancy affects downstream adenosine signaling without perturbing ATP-binding functions will find this kinetic signature essential. The compound's defined mechanism distinguishes it from other AK inhibitors lacking comprehensive kinetic characterization or exhibiting different competitive profiles, reducing experimental confounders in mechanistic pharmacology studies.

Cell-Based Studies of Adenosine Metabolism Requiring Verified Membrane Permeability

For experiments conducted in cultured mammalian cells where membrane permeability is a prerequisite for target engagement, AK-IN-1 provides documented evidence of cellular penetrability [1]. The compound inhibits adenosine uptake and metabolism in cultured cells at concentrations comparable to its enzyme IC50, confirming that the compound reaches intracellular AK targets effectively. This verification reduces the risk of false-negative results arising from poor cell permeability—a consideration not always documented for all commercially available AK inhibitors. Researchers planning cellular assays in ischemia, inflammation, or seizure models may therefore prefer AK-IN-1 when cellular target engagement data are required .

Medicinal Chemistry Programs Exploring Non-Nucleoside Furano[2,3-d]pyrimidine Scaffolds

AK-IN-1 represents a structurally differentiated chemotype (furano[2,3-d]pyrimidine core) distinct from both nucleoside-based AK inhibitors (e.g., GP3269, 5-iodotubercidin) and other non-nucleoside scaffolds such as pyrido[2,3-d]pyrimidines (e.g., ABT-702) [1]. Medicinal chemists seeking novel starting points for AK inhibitor lead optimization or structure-activity relationship studies will find this scaffold strategically valuable. The compound's moderate potency (IC50 ≈ 1.98 µM) provides a baseline from which to design analogs with improved properties, while its defined structure-activity context within the Park et al. 2007 study offers comparative data with three related non-nucleoside inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for AK-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.